REACTION_CXSMILES
|
C[C:2]1[O:9][C:7](=O)[CH:6]([C:10]([CH3:12])=O)[C:4](=[O:5])[CH:3]=1.[CH3:13][OH:14].S(=O)(=O)(O)O.[OH2:20].[CH2:21](Cl)Cl>>[CH3:21][C:13]1[O:14][C:10]([CH3:12])=[CH:6][C:4](=[O:5])[C:3]=1[C:2]([O:9][CH3:7])=[O:20]
|
Name
|
3A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)C(C(=O)O1)C(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1-liter, 3-neck, round-bottom flask is equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
a thermometer, and a Soxhlet extractor topped with a water cooled condenser
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture in the flask is heated to the boiling point by means of an oil bath
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
the methylene chloride layer is separated from the resulting two-phase system
|
Type
|
EXTRACTION
|
Details
|
The water layer is extracted twice more with 250 ml amounts of methylene chloride
|
Type
|
WASH
|
Details
|
The combined methylene chloride extracts are washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered free of solids
|
Type
|
CUSTOM
|
Details
|
the solvent is removed on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residue is then subjected to vacuum distillation through a 10 inch Vigreaux column
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=CC(C1C(=O)OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |